molecular formula C8H18N2O6S2 B5053828 2,3-dimethoxy-1,4-bis(methylsulfonyl)piperazine

2,3-dimethoxy-1,4-bis(methylsulfonyl)piperazine

Cat. No.: B5053828
M. Wt: 302.4 g/mol
InChI Key: YYILOIAEIFRYOZ-UHFFFAOYSA-N
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Description

2,3-dimethoxy-1,4-bis(methylsulfonyl)piperazine is a synthetic organic compound belonging to the piperazine family Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-1,4-bis(methylsulfonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide under basic conditions.

    Introduction of Methylsulfonyl Groups: The methylsulfonyl groups can be introduced through sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-1,4-bis(methylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonyl groups to sulfide groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylsulfonyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-dimethoxy-1,4-bis(methylsulfonyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-1,4-bis(methylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Cellular Processes: Affecting processes such as cell division, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1,4-bis(methylsulfonyl)piperazine: Lacks the methoxy groups, making it less versatile in certain chemical reactions.

    2,3-dimethoxy-1,4-bis(ethylsulfonyl)piperazine: Contains ethylsulfonyl groups instead of methylsulfonyl groups, which may affect its reactivity and biological activity.

    2,3-dimethoxy-1,4-bis(methylsulfonyl)pyrazine: A pyrazine derivative with similar functional groups but a different ring structure.

Uniqueness

2,3-dimethoxy-1,4-bis(methylsulfonyl)piperazine is unique due to the presence of both methoxy and methylsulfonyl groups on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3-dimethoxy-1,4-bis(methylsulfonyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O6S2/c1-15-7-8(16-2)10(18(4,13)14)6-5-9(7)17(3,11)12/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYILOIAEIFRYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(N(CCN1S(=O)(=O)C)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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